TM5441

Description

Properties

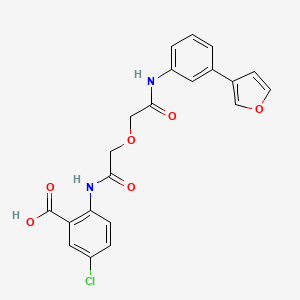

IUPAC Name |

5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGMLMAPVODXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TM5441: A Technical Guide to its Mechanism of Action as a PAI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

Figure 1: Core mechanism of TM5441 action on the plasminogen activation system.

Pharmacological Effects and Therapeutic Implications

Anti-Tumorigenic and Anti-Angiogenic Activity

In oncology models, TM5441 exhibits both direct and indirect anti-cancer properties. It induces intrinsic apoptosis in several human cancer cell lines and disrupts tumor vasculature, which is associated with a decrease in tumor growth.[5][6][7]

Figure 2: Anti-tumorigenic and anti-angiogenic effects of TM5441.

Anti-Inflammatory and Cardioprotective Effects

TM5441 has demonstrated significant anti-inflammatory and protective effects in models of chronic obstructive pulmonary disease (COPD) and cardiovascular disease. In a murine model of COPD, TM5441 attenuated airway inflammation and emphysema.[3] It also protects against Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertension, fibrosis, and vascular senescence.[2][5]

Metabolic Regulation

In the context of metabolic diseases, TM5441 has shown promise in preventing high-fat diet-induced obesity and systemic insulin resistance.[8][9] It also ameliorates non-alcoholic fatty liver disease (NAFLD) by reducing hepatic steatosis, inflammation, and fibrosis.[10] These effects are partly attributed to the maintenance of mitochondrial fitness in adipocytes.[8]

Renoprotective Effects

Quantitative Data

The following tables summarize the key quantitative data reported for TM5441.

| Parameter | Value | Cell Lines | Reference |

| IC50 | 13.9 - 51.1 μM | HT1080, HCT116, Daoy, MDA-MB-231, Jurkat | [5] |

| IC50 | 3.58 - 60.3 μM | Various human cancer cell lines | [6][11] |

| Table 1: In Vitro Efficacy of TM5441 in Cancer Cell Lines |

| Parameter | Value | Administration Route | Species | Reference |

| Peak Plasma Concentration (Cmax) | 11.4 μM | Oral (20 mg/kg) | Mouse | [5][6][7] |

| Time to Peak Concentration (Tmax) | 1 hour | Oral (20 mg/kg) | Mouse | [5][6][7] |

| Table 2: Pharmacokinetic Properties of TM5441 |

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of TM5441.

Murine Model of COPD

-

Model: C57BL/6J mice receive intratracheal administration of cigarette smoke extract (CSE) on days 1, 8, and 15 to induce COPD-like pathology.

-

Treatment: TM5441 (20 mg/kg) is administered orally from day 1 to day 22.

-

Endpoints:

-

Histology: Mean linear intercept and destructive index are measured to assess emphysema.

-

Pulmonary Function: Airway resistance and dynamic compliance are evaluated.

-

Figure 3: Experimental workflow for the murine model of COPD.

High-Fat Diet-Induced Obesity Model

-

Model: C57BL/6J mice are fed a high-fat diet (HFD) for 10 weeks to induce obesity and metabolic dysfunction.

-

Treatment: TM5441 (20 mg/kg) is administered daily via oral gavage concurrently with the HFD.

-

Endpoints:

-

Metabolic Parameters: Body weight, fat mass, glucose tolerance, and insulin tolerance are monitored.

-

Histology: Adipocyte size and macrophage infiltration in adipose tissue are assessed.

-

Gene Expression: mRNA levels of pro-inflammatory cytokines and genes involved in mitochondrial biogenesis are quantified by qRT-PCR.[8][9]

-

Cancer Xenograft Model

-

Model: Human fibrosarcoma (HT1080) or colorectal carcinoma (HCT116) cells are subcutaneously injected into immunodeficient mice.

-

Treatment: Once tumors are established, mice are treated with TM5441 (20 mg/kg daily, oral).

-

Endpoints:

Conclusion

References

- 1. TM5441 - Wikipedia [en.wikipedia.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]

- 8. A novel plasminogen activator inhibitor‐1 inhibitor, TM5441, protects against high‐fat diet‐induced obesity and adipocyte injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TM5441, a plasminogen activator inhibitor-1 inhibitor, protects against high fat diet-induced non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TM 5441 | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]

The Core Target of TM5441: An In-Depth Technical Guide to a Potent PAI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Molecular Target: Plasminogen Activator Inhibitor-1 (PAI-1)

Mechanism of Action of TM5441

Quantitative Data Summary

The inhibitory and cytotoxic activities of TM5441 have been quantified in various assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Inhibitory and Cytotoxic Activity of TM5441

| Assay Type | Cell Line / Condition | IC50 Value (µM) | Reference |

| PAI-1 Inhibition | Cell-free | 9.7 - 60.3 | [1] |

| Cell Viability | HT1080 (Fibrosarcoma) | 13.9 | [2][3] |

| Cell Viability | HCT116 (Colon Carcinoma) | 25.5 | [2][3] |

| Cell Viability | Daoy (Medulloblastoma) | 30.2 | [2][3] |

| Cell Viability | MDA-MB-231 (Breast Cancer) | 51.1 | [2][3] |

| Cell Viability | Jurkat (T-cell Leukemia) | 45.7 | [2][3] |

Table 2: Summary of In Vivo Efficacy of TM5441 in Disease Models

| Disease Model | Animal Model | TM5441 Dosage | Key Findings | Reference |

| Hypertension | L-NAME-induced hypertensive mice | 20 mg/kg/day (in chow) for 8 weeks | - Attenuated the 35% increase in systolic blood pressure. - Reduced left ventricle anterior wall thickening by 16%. - Decreased periaortic fibrosis by 34%. | [4] |

| COPD | Cigarette smoke extract (CSE)-induced COPD mice | 20 mg/kg/day (oral gavage) for 22 days | - Significantly decreased mean linear intercept (MLI) from 55.8 µm to 37.2 µm. - Significantly decreased destructive index (DI) from 41.0% to 23.4%. - Reduced plasma PAI-1 activity from 1.73 ng/mL to 1.23 ng/mL. | [5][6][7] |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | High-fat diet (HFD)-induced NAFLD mice | 20 mg/kg/day (oral gavage) for 10 weeks | - Markedly reduced hepatic triglyceride content and lipid accumulation. - Decreased mRNA levels of fibrogenic genes (PAI-1, TGF-β1, fibronectin, collagen IV). - Suppressed hepatic inflammation (reduced F4/80 positive area and pro-inflammatory gene expression). | [8][9] |

| Cancer | HT1080 and HCT116 xenograft mice | 20 mg/kg/day (oral) | - Increased tumor cell apoptosis. - Disrupted tumor vasculature. - Showed a trend towards slower tumor growth (not statistically significant). | [2] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Action of TM5441.

Caption: General Experimental Workflow for In Vivo Studies.

Experimental Protocols

Chromogenic PAI-1 Activity Assay

-

Materials:

-

Microplate reader (405 nm)

-

96-well microplate

-

Human tPA standard

-

Human plasminogen

-

Plasmin-specific chromogenic substrate (e.g., S-2251)

-

Assay buffer (e.g., Tris-HCl, pH 7.4 with Tween 80)

-

TM5441 stock solution (in DMSO)

-

Samples (platelet-poor plasma or cell culture supernatant)

-

-

Procedure:

-

Prepare serial dilutions of TM5441 in assay buffer. Also, prepare a vehicle control (DMSO).

-

In a 96-well plate, add the sample and an equal volume of the TM5441 dilution or vehicle control.

-

Add a fixed, excess amount of tPA to each well.

-

Initiate the chromogenic reaction by adding a mixture of plasminogen and the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at 37°C.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plate

-

Cells of interest (e.g., HT1080, HCT116)

-

TM5441 stock solution (in DMSO)

-

Complete culture medium

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of TM5441 in culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of TM5441 or vehicle control.

-

Incubate for the desired period (e.g., 48 hours) at 37°C in a CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log concentration of TM5441.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Materials:

-

Flow cytometer

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Cells treated with TM5441 or vehicle

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Treat cells with TM5441 at the desired concentrations for the specified time.

-

Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Conclusion

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]

- 3. TM5441 | PAI-1 inhibitor | Apoptosis | Anticancer | TargetMol [targetmol.com]

- 4. Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PAI-1 Inhibitor TM5441 Attenuates Emphysema and Airway Inflammation in a Murine Model of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TM5441, a plasminogen activator inhibitor-1 inhibitor, protects against high fat diet-induced non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

TM5441: A Technical Guide to a Potent PAI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

TM5441 is an orally bioavailable drug that has been investigated for its therapeutic potential in a range of conditions, including thrombosis, cancer, and age-related diseases.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 5-chloro-2-(2-(2-((3-(furan-3-yl)phenyl)amino)-2-oxoethoxy)acetamido)benzoic acid | [1] |

| Synonyms | TM-5441, EBP 883, BMS-790052 | [2][3] |

| CAS Number | 1190221-43-2 | [1][4] |

| Molecular Formula | C₂₁H₁₇ClN₂O₆ | [4][5][6] |

| Molecular Weight | 428.82 g/mol | [4][6][7] |

| Appearance | White to off-white solid | [4] |

| SMILES | ClC1=CC=C(NC(COCC(NC2=CC=CC(C3=COC=C3)=C2)=O)=O)C(C(O)=O)=C1 | [4] |

| InChI Key | BGGMLMAPVODXAU-UHFFFAOYSA-N | [1][6] |

Solubility

TM5441 exhibits solubility in various organic solvents, which is crucial for its use in in vitro and in vivo studies.

| Solvent | Solubility | Reference(s) |

| DMSO | ≥ 86 mg/mL (≥ 200.55 mM) | [7] |

| DMF | 33 mg/mL | [5][8] |

| DMF:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [5][8] |

| Ethanol | Insoluble | [7] |

| Water | Insoluble | [7] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | [4] |

| In Vivo Formulation 3 | ≥ 5 mg/mL in Carboxymethyl cellulose (CMC-NA) | [7] |

Pharmacological Properties and Mechanism of Action

PAI-1 Inhibition and Downstream Effects

In Vitro Efficacy

| Assay Type | Target/Cell Line | IC₅₀ Value (µM) | Reference(s) |

| PAI-1 Inhibition | Cell-free assay | 9.7 - 60.3 | [7][10] |

| Cell Viability | HT1080 (Fibrosarcoma) | 13.9 - 51.1 | [4][11] |

| HCT116 (Colon Cancer) | 13.9 - 51.1 | [4][11] | |

| Daoy (Medulloblastoma) | 13.9 - 51.1 | [4][11] | |

| MDA-MB-231 (Breast Cancer) | 13.9 - 51.1 | [4][11] | |

| Jurkat (T-cell Leukemia) | 13.9 - 51.1 | [4][11] |

In Vivo Pharmacokinetics and Efficacy

Oral administration of TM5441 has shown anti-tumor and anti-angiogenic effects in mouse xenograft models.

| Parameter | Value | Animal Model | Reference(s) |

| Dose | 20 mg/kg daily (oral) | HT1080 & HCT116 xenografts | [4][11] |

| Peak Plasma Concentration | 11.4 µM (at 1 hour) | Mice | [4][11] |

| Effects | Increased tumor cell apoptosis, disrupted tumor vasculature, decreased tumor growth, increased survival | HT1080 & HCT116 xenografts | [4][11] |

| Attenuated cardiac hypertension and vascular senescence | L-NAME-induced hypertension model | [4][12] | |

| Protected against high-fat diet-induced obesity and adipocyte injury | High-fat diet mouse model | [9][13] |

Key Signaling Pathways Modulated by TM5441

Induction of Intrinsic Apoptosis

Modulation of Akt and JNK Signaling

In the context of high-fat diet-induced obesity and insulin resistance, TM5441 has been shown to normalize the phosphorylation of Akt and JNK, key regulators of cell survival and stress responses.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed in the study of TM5441.

In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of TM5441 on cancer cell lines.

Protocol:

-

Cell Plating: Seed cells (e.g., HT1080, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of TM5441 in DMSO.[13] Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0 to 100 µM.

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared TM5441 dilutions to the respective wells. Include vehicle control wells (DMSO concentration matched to the highest TM5441 concentration).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.[13]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14]

-

Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a hallmark of apoptosis.

Protocol:

-

Cell Treatment: Plate and treat cells with TM5441 as described in the MTT assay protocol (steps 1-4).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[3] This typically involves reconstituting a lyophilized substrate with a buffer.

-

Assay:

-

Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the reagent to each well.[15]

-

Mix the contents on a plate shaker for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase activity.

Western Blotting for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation state of proteins in the Akt and JNK signaling pathways.

Protocol:

-

Protein Extraction:

-

Treat cells with TM5441 for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total JNK, and phospho-JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Animal Studies

This protocol outlines a general procedure for evaluating the efficacy of TM5441 in a mouse xenograft model of cancer.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ HT1080 cells) into the flank of immunodeficient mice.

-

Tumor Growth: Monitor the mice regularly for tumor formation and growth.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers, Western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Analyze survival data if applicable.

References

- 1. mdpi.com [mdpi.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. glpbio.com [glpbio.com]

- 7. TM5441, a plasminogen activator inhibitor-1 inhibitor, protects against high fat diet-induced non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The PAI-1 Antagonist TM5441 Attenuates L-NAME-Induced Hypertension and Vascular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TM5441 | PAI-1 inhibitor | Apoptosis | Anticancer | TargetMol [targetmol.com]

- 14. static.igem.org [static.igem.org]

- 15. promega.com [promega.com]

An In-depth Technical Guide to TM5441's Role in Fibrinolysis

Core Mechanism of Action: Potentiating Fibrinolysis

Quantitative Data Presentation

The efficacy of TM5441 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of TM5441

| Assay Type | Target | IC50 Value | Source |

| Cell-free PAI-1 Activity Assay | Human PAI-1 | 9.7 µM | [7] |

| PAI-1 Inhibition Assay | PAI-1 | 3.58 - 60.3 µM | [8] |

| Cancer Cell Viability Assays | HT1080, HCT116, Daoy, etc. | 13.9 - 51.1 µM | [9][10] |

Table 2: Key Quantitative Outcomes from In Vivo Preclinical Studies

| Model | Parameter | Control Group | TM5441-Treated Group | Percent Change | Source |

| L-NAME Induced Hypertension | Periaortic Fibrosis | 32 ± 6% | 22 ± 3% | -34% | [5][11] |

| CSE-Induced COPD (Mouse) | Mean Linear Intercept (MLI) | 55.8 ± 2.1 µm | 37.2 ± 1.4 µm | -33.3% | [4] |

| CSE-Induced COPD (Mouse) | Destructive Index (DI) | 41.0 ± 1.7% | 23.4 ± 1.4% | -42.9% | [4] |

| CSE-Induced COPD (Mouse) | Plasma PAI-1 Activity | 1.73 ± 0.18 ng/mL | 1.23 ± 0.06 ng/mL | -28.9% | [4] |

| CSE-Induced COPD (Mouse) | Neutrophil Elastase (Lung) | 4305 ± 1236 pg/mL | 1626 ± 212 pg/mL | -62.2% | [4] |

Table 3: Pharmacokinetic Profile of TM5441 in Mice

| Administration Route | Dose | Cmax | Tmax | Source |

| Oral Gavage | 20 mg/kg | 11.4 µM | 1 hour | [9] |

PAI-1 Signaling in Senescence and Fibrosis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro experiments used to characterize TM5441.

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

-

Induction of COPD:

-

On days 1, 8, and 15, mice are anesthetized.

-

50 µL of cigarette smoke extract (CSE) or vehicle (saline) is administered via intratracheal instillation.

-

-

TM5441 Administration:

-

TM5441 is suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose).

-

A dose of 20 mg/kg is administered daily via oral gavage, starting from day 1 and continuing until day 22.

-

The control group receives the vehicle alone.

-

-

Endpoint Analysis (Day 22):

-

Lung Mechanics: Airway resistance and dynamic compliance are measured.

-

Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline. BAL fluid is collected to quantify inflammatory cells (neutrophils, macrophages) by cell counting and flow cytometry.

-

Histology: Lungs are fixed, sectioned, and stained (e.g., with H&E). Emphysematous changes are quantified by measuring the mean linear intercept (MLI) and the destructive index (DI).

-

References

- 1. TM5441 - Wikipedia [en.wikipedia.org]

- 2. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAI-1: A New Target for Controlling Lung-Cell Senescence and Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAI-1 Regulation of TGF-β1–induced Alveolar Type II Cell Senescence, SASP Secretion, and SASP-mediated Activation of Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. oaepublish.com [oaepublish.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Carbon monoxide attenuates cellular senescence-mediated pulmonary fibrosis via modulating p53/PAI-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. TM5441 | PAI-1 inhibitor | Apoptosis | Anticancer | TargetMol [targetmol.com]

- 11. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labcorp.com [labcorp.com]

The Preclinical Profile of TM5441: A PAI-1 Inhibitor with Broad Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Core Mechanism of Action

Preclinical Efficacy and Quantitative Data

TM5441 has demonstrated efficacy in a diverse array of preclinical disease models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of TM5441

| Cell Line | Assay | Endpoint | TM5441 Concentration | Result | Citation |

| HT1080, HCT116, Daoy, MDA-MB-231, Jurkat | Cell Viability | IC50 | 13.9 - 60.3 µM | Dose-dependent decrease in cell viability | [6][8] |

| HT1080, HCT116 | Apoptosis | Caspase 3/7 Activity | Dose-dependent | Increased caspase activity | [8] |

| HUVEC | Angiogenesis | Branching Morphogenesis in Matrigel | Dose-dependent | Inhibition of endothelial cell branching | [6] |

| Mouse Proximal Tubular Epithelial Cells | Fibrosis/Inflammation | mRNA expression of markers | Not specified | Inhibition of PAI-1-induced expression | [8] |

| HepG2 | Mitochondrial Biogenesis | Gene Expression | Not specified | Restoration of mitochondrial biogenesis-related gene expression | [3] |

Table 2: In Vivo Efficacy of TM5441 in Murine Models

| Disease Model | Mouse Strain | TM5441 Dose | Key Findings | Citation |

| Cigarette Smoke Extract-Induced COPD | Not specified | Not specified | Suppressed the increase in plasma PAI-1 activity (1.73 ± 0.18 ng/mL vs. 1.23 ± 0.06 ng/mL) | [5] |

| HT1080 & HCT116 Xenografts | Not specified | 20 mg/kg/day (oral) | Increased tumor cell apoptosis and disrupted tumor vasculature | [6] |

| High-Fat Diet-Induced NAFLD | C57BL/6J | 20 mg/kg/day (oral) | Decreased hepatic steatosis, inflammation, and fibrosis | [3] |

| L-NAME-Induced Hypertension | Wild-type | 20 mg/kg/day (in chow) | Attenuated hypertension, cardiac hypertrophy, and periaortic fibrosis (34% reduction) | [4][9] |

| High-Fat Diet-Induced Obesity | C57BL/6J | 20 mg/kg/day (oral gavage) | Prevented body weight gain and systemic insulin resistance | [10][11] |

Table 3: Pharmacokinetic Profile of TM5441 in Mice

| Dose | Route of Administration | Cmax | Time to Cmax | Half-life | Citation |

| 20 mg/kg | Oral | 11.4 µM | 1 hour | Undetectable at 23 hours | [6][8] |

Signaling Pathways Modulated by TM5441

PAI-1 and Insulin Signaling in Metabolic Disease

In models of non-alcoholic fatty liver disease (NAFLD) and obesity, TM5441 has been shown to improve insulin sensitivity.[3][10] This is achieved by modulating key components of the insulin signaling cascade. Specifically, TM5441 treatment leads to enhanced phosphorylation of Akt and GSK3β, and reduced signaling through the pro-inflammatory JNK pathway.[3]

PAI-1 and Mitochondrial Biogenesis

TM5441 has been shown to restore mitochondrial function in the context of metabolic stress.[3] This is mediated through the activation of the AMPK/PGC-1α pathway, a master regulator of mitochondrial biogenesis.[3]

References

- 1. TM5441 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. TM5441, a plasminogen activator inhibitor-1 inhibitor, protects against high fat diet-induced non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PAI-1 Antagonist TM5441 Attenuates L-NAME-Induced Hypertension and Vascular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel plasminogen activator inhibitor‐1 inhibitor, TM5441, protects against high‐fat diet‐induced obesity and adipocyte injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

TM5441: A Potent and Specific Research Tool for Investigating Plasminogen Activator Inhibitor-1 Biology

Mechanism of Action

Figure 1: TM5441's role in the fibrinolytic pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the effects of TM5441.

Table 1: In Vitro Efficacy of TM5441

| Cell Line | Assay | IC50 | Effect | Reference |

| Various Human Cancer Cell Lines | Cell Viability | 9.7 to 60.3 μM | Decreased cell viability | [2] |

| HT1080 and HCT116 | Apoptosis (Caspase 3/7 activity) | 100 μM | 37-fold and 32-fold increase, respectively | [7] |

| Endothelial Cells | 3D Matrigel Branching | Not specified | Inhibited EC branching | [2] |

Table 2: In Vivo Efficacy of TM5441 in Animal Models

| Disease Model | Animal | Dosage and Administration | Key Findings | Reference |

| Cancer (Xenografts) | Mice | 20 mg/kg/day (oral) | Increased tumor cell apoptosis and disrupted tumor vasculature. | [2] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Mice (High-fat diet) | Not specified | Decreased hepatic steatosis, inflammation, and fibrosis; improved insulin signaling. | [6] |

| Hypertension and Vascular Senescence | Mice (L-NAME induced) | 20 mg/kg/day (in chow) for 8 weeks | Attenuated hypertension, cardiac hypertrophy, and periaortic fibrosis; prevented vascular senescence. | [8][9] |

| Chronic Obstructive Pulmonary Disease (COPD) | Mice (Cigarette smoke extract induced) | 20 mg/kg/day (oral) for 22 days | Reduced airway inflammation, emphysema, and systemic PAI-1 activity. | [3][10][11] |

| Alzheimer's Disease | Mice (APP/PS1) | Not specified | Reduced Aβ load in the hippocampus and cortex; improved learning and memory. | [12] |

Table 3: Pharmacokinetics of TM5441

| Animal Model | Administration | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-life (T1/2) | Reference |

| Mice (Xenografts) | 20 mg/kg (oral) | 11.4 μM | 1 hour | Undetectable at 23 hours | [2][7] |

| Rats (Wistar) | 5 mg/kg (oral gavage) | Not specified | Not specified | Not specified | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vivo Studies

1. High-Fat Diet-Induced NAFLD Model

-

Animals: Mice.

-

Diet: A high-fat diet (HFD) is administered to induce NAFLD.

-

TM5441 Administration: TM5441 is administered either as a preventive measure (early treatment) or after the onset of NAFLD (delayed treatment). The specific dosage and route of administration should be optimized for the study.[6]

-

Endpoint Analysis:

-

Metabolic Parameters: Monitor body weight and perform glucose and insulin tolerance tests.[6]

-

Histology: Collect liver tissues for histological analysis (e.g., H&E staining for steatosis, Sirius Red for fibrosis).[6]

-

Biochemical Analysis: Measure hepatic triglyceride content.[6]

-

Molecular Analysis: Perform Western blotting for proteins involved in insulin signaling (e.g., Akt, GSK-3β, JNK) and mitochondrial biogenesis (e.g., AMPK, PGC-1α). Conduct RT-PCR for genes related to lipogenesis and inflammation.[6]

-

2. L-NAME-Induced Hypertension Model

-

Animals: Wild-type mice.

-

Induction of Hypertension: Nω-nitro-L-arginine methyl ester (L-NAME) is administered in the drinking water (e.g., 1 mg/mL) for a specified period (e.g., 8 weeks).[13]

-

TM5441 Administration: TM5441 is mixed in the chow at a specific concentration (e.g., 20 mg/kg/day).[13]

-

Endpoint Analysis:

-

Blood Pressure: Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff device.[13]

-

Cardiac Function: Perform echocardiograms to assess left ventricular function.[13]

-

Histology: Harvest hearts and aortas for histological analysis (e.g., H&E for myocyte cross-sectional area, Masson's trichrome for fibrosis).[13]

-

Molecular Markers of Senescence: Measure p16Ink4a expression and telomere length in aortic tissue.[8][9]

-

Figure 2: A typical in vivo experimental workflow.

In Vitro Studies

1. Cell Viability Assay

-

Cell Lines: Various human cancer cell lines (e.g., HT1080, HCT116).[2]

-

Procedure: Seed cells in 96-well plates and treat with increasing concentrations of TM5441 for a specified duration.

-

Analysis: Assess cell viability using a standard method such as the MTT or MTS assay. Calculate the IC50 value.[2]

2. Apoptosis Assay

-

Cell Lines: HT1080 and HCT116 cells.[7]

-

Procedure: Treat cells with TM5441 at various concentrations.

-

Analysis: Measure caspase 3/7 activity using a commercially available luminescent or fluorescent assay kit.[7]

3. Endothelial Cell Branching Assay

-

Cells: Endothelial cells (ECs).[2]

-

Procedure: Coat 96-well plates with Matrigel. Seed ECs on the Matrigel and treat with TM5441.

-

Analysis: After a suitable incubation period, visualize and quantify the formation of tube-like structures (branching) using microscopy and image analysis software.[2]

Signaling Pathways and Biological Roles

Fibrinolysis and Thrombosis

Cellular Senescence and Aging

Figure 3: Proposed pathway for TM5441's effect on senescence.

Metabolic Regulation and Insulin Signaling

In the context of NAFLD, TM5441 has been shown to improve hepatic insulin resistance.[6] It achieves this by enhancing the phosphorylation of Akt and GSK-3β and reducing the phosphorylation of JNK, key components of the insulin signaling pathway.[6] Furthermore, TM5441 can activate AMPK and PGC-1α, leading to improved mitochondrial biogenesis and function.[6]

Inflammation and Fibrosis

Interaction with Vitronectin

Applications in PAI-1 Biology Research

Conclusion

References

- 1. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. TM5441 - Wikipedia [en.wikipedia.org]

- 6. TM5441, a plasminogen activator inhibitor-1 inhibitor, protects against high fat diet-induced non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Plasminogen activator inhibitor-1 antagonist TM5441 attenuates Nω-nitro-L-arginine methyl ester-induced hypertension and vascular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PAI-1 Inhibitor TM5441 Attenuates Emphysema and Airway Inflammation in a Murine Model of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Small Molecule Inhibitor of Plasminogen Activator Inhibitor-1 Reduces Brain Amyloid-β Load and Improves Memory in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The PAI-1 Antagonist TM5441 Attenuates L-NAME-Induced Hypertension and Vascular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | All tangled up: interactions of the fibrinolytic and innate immune systems [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Interactions of plasminogen activator inhibitor-1 with vitronectin involve an extensive binding surface and induce mutual conformational rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction of plasminogen activator inhibitor type-1 (PAI-1) with vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

TM5441 Cell Culture Assay Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation

Table 1: IC50 Values of TM5441 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT1080 | Fibrosarcoma | 13.9 | |

| HCT116 | Colorectal Carcinoma | Not specified | |

| Daoy | Medulloblastoma | Not specified | |

| MDA-MB-231 | Breast Cancer | Not specified | |

| Jurkat | T-cell Leukemia | Not specified |

Note: Specific IC50 values for all cell lines were not detailed in the provided search results, but the range was indicated to be between 9.7 to 60.3 μM.

Table 2: Effects of TM5441 on Gene and Protein Expression

| Target | Cell/Tissue Type | Effect of TM5441 Treatment | Reference |

| Inflammation | |||

| Neutrophil Elastase (NE) | Murine Lung Tissue (CSE-induced COPD model) | Significantly decreased mRNA and protein levels. | |

| Inflammatory Cell Infiltration | Murine BALF (CSE-induced COPD model) | Significantly reduced total cells, macrophages, and neutrophils. | |

| Insulin Signaling | |||

| Phospho-Akt | Murine Adipocytes (HFD-induced obesity) | Normalized dysregulated phosphorylation. | |

| Phospho-JNK | Murine Adipocytes (HFD-induced obesity) | Normalized dysregulated phosphorylation. | |

| Mitochondrial Biogenesis | |||

| PGC-1α, Tfam, Cox4 | Murine Adipocytes (HFD-induced obesity) | Prevented HFD-induced downregulation. | |

| Fibrosis | |||

| Periaortic Fibrosis | Murine Aorta (L-NAME-induced hypertension) | Prevented collagen accumulation. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of TM5441 on the viability of cultured cells.

Materials:

-

TM5441

-

Target cell line

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of TM5441 in culture medium.

-

Remove the medium from the wells and add 100 µL of the TM5441 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve TM5441, e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying TM5441-induced apoptosis and necrosis using flow cytometry.

Materials:

-

TM5441

-

Target cell line

-

6-well plates

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of TM5441 for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

Cell Migration Assay (Transwell Assay)

This protocol measures the effect of TM5441 on cell migration towards a chemoattractant.

Materials:

-

TM5441

-

Target cell line

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Pre-treat cells with TM5441 at various concentrations for a specified time.

-

Resuspend the treated cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours), depending on the cell type.

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 15 minutes and then wash with water.

-

Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis of PAI-1 Signaling Pathway

Materials:

-

TM5441

-

Target cell line

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with TM5441 at desired concentrations and time points.

-

Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Application Notes and Protocols for TM5441 in a Mouse Model of Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

-

Improved Mitochondrial Function: TM5441 has been shown to prevent the HFD-induced downregulation of genes involved in mitochondrial biogenesis and function in white adipose tissue (WAT).[1] This helps maintain adipocyte health and prevent inflammation.

-

Reduced Inflammation: The compound attenuates macrophage infiltration and the expression of pro-inflammatory cytokines in the adipose tissue of mice on a high-fat diet.[1][2]

-

Enhanced Insulin Sensitivity: TM5441 normalizes the phosphorylation of key proteins in the insulin signaling pathway, such as JNK and Akt, thereby preventing insulin resistance in adipocytes.[1][2]

Signaling Pathway

Experimental Protocols

I. Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, a widely used model to mimic human obesity and metabolic syndrome.

Materials:

-

High-fat diet (HFD): 60% of total calories from fat[1][2] or a high-fat, high-sugar (HFHS) diet (40% fat, 2% cholesterol, and drinking water with 42 g/L of fructose/glucose)[4]

-

TM5441

-

Vehicle: 0.25% carboxymethyl cellulose (CMC)[1]

Procedure:

-

Acclimatize mice for at least one week upon arrival, with ad libitum access to water and a standard chow diet.

-

Randomly assign mice to experimental groups (e.g., ND, HFD + Vehicle, HFD + TM5441).

-

House mice individually or in small groups and maintain them on a 12-hour light/dark cycle.

-

For the obesity induction, switch the diet of the HFD groups from standard chow to the high-fat diet. The ND group continues to receive the normal diet.

-

Monitor body weight and food intake weekly.[1]

II. TM5441 Administration

TM5441 can be administered through oral gavage or mixed into the feed.

A. Oral Gavage:

-

Prepare a suspension of TM5441 in 0.25% CMC.

-

Administer TM5441 daily via oral gavage at a dose of 20 mg/kg body weight.[1][2][6]

-

Administer an equal volume of the vehicle (0.25% CMC) to the control groups (ND and HFD + Vehicle).[1]

B. Feed Admixture:

-

TM5441 can be mixed with the HFD powder and then shaped into pellets.

-

The concentration should be calculated to achieve a target dose of approximately 15 mg/kg body weight per day, based on the average daily food consumption of the mice.[7]

III. In Vivo Metabolic Phenotyping

A series of tests can be performed to assess the metabolic effects of TM5441.

A. Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.

-

Measure baseline blood glucose from a tail snip using a glucometer.

-

Administer D-glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

B. Insulin Tolerance Test (ITT):

-

Fast mice for 4 hours.

-

Measure baseline blood glucose.

-

Administer human insulin (0.75 U/kg body weight) via i.p. injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

IV. Tissue Collection and Analysis

At the end of the study, various tissues should be collected for further analysis.

-

Euthanize mice following approved institutional guidelines.

-

Collect blood via cardiac puncture for plasma analysis (e.g., insulin, triglycerides, free fatty acids).

-

Dissect and weigh white adipose tissue (epididymal, subcutaneous), brown adipose tissue, and liver.

-

Fix a portion of the tissues in 10% neutral buffered formalin for histology (e.g., H&E staining for adipocyte size).

-

Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for gene expression (qRT-PCR) and protein analysis (Western blotting).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating TM5441 in a diet-induced obesity mouse model.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between experimental groups.

Table 1: Metabolic Parameters

| Parameter | Normal Diet (ND) | High-Fat Diet (HFD) + Vehicle | High-Fat Diet (HFD) + TM5441 |

| Initial Body Weight (g) | |||

| Final Body Weight (g) | |||

| Body Weight Gain (g) | |||

| Food Intake (kcal/day) | |||

| Fat Mass (g) | |||

| Fasting Blood Glucose (mg/dL) | |||

| Fasting Plasma Insulin (ng/mL) | |||

| HOMA-IR | |||

| Plasma Triglycerides (mg/dL) | |||

| Plasma Free Fatty Acids (mM) |

Table 2: Gene and Protein Expression Analysis (in Adipose Tissue)

| Target | Normal Diet (ND) | High-Fat Diet (HFD) + Vehicle | High-Fat Diet (HFD) + TM5441 |

| PAI-1 mRNA | |||

| PGC-1α mRNA | |||

| UCP-1 mRNA | |||

| TNF-α mRNA | |||

| p-Akt / Total Akt | |||

| p-JNK / Total JNK | |||

| ATGL Protein | |||

| p-HSL / Total HSL |

Note: All animal experiments should be conducted in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC). The specific details of the protocols, including dosages and timings, may need to be optimized for your specific experimental setup.

References

- 1. A novel plasminogen activator inhibitor‐1 inhibitor, TM5441, protects against high‐fat diet‐induced obesity and adipocyte injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel plasminogen activator inhibitor-1 inhibitor, TM5441, protects against high-fat diet-induced obesity and adipocyte injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Inhibition of PAI-1 promotes lipolysis and enhances weight loss in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TM5441, a plasminogen activator inhibitor-1 inhibitor, protects against high fat diet-induced non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of Plasminogen Activator Inhibitor-1 Activation Suppresses High Fat Diet-Induced Weight Gain via Alleviation of Hypothalamic Leptin Resistance [frontiersin.org]

Application Notes and Protocols: TM5441 Administration in L-NAME Induced Hypertension Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the key quantitative data from studies investigating the effects of TM5441 in the L-NAME induced hypertension model.

Table 1: Effect of TM5441 on Systolic Blood Pressure in L-NAME Treated Mice

| Treatment Group | Duration | Systolic Blood Pressure (mmHg) |

| Wild-Type (WT) | 8 Weeks | Baseline |

| WT + L-NAME | 8 Weeks | 183 ± 13 |

| WT + L-NAME + TM5441 | 8 Weeks | 163 ± 21 |

Data presented as mean ± SD. A significant reduction in systolic blood pressure was observed in the TM5441 co-treated group compared to the L-NAME alone group (P=0.009).[5]

Table 2: Key Pathological and Senescence Markers

| Parameter | WT + L-NAME | WT + L-NAME + TM5441 | Reduction with TM5441 |

| Periaortic Fibrosis (% of total vascular area) | 31 ± 6% | 22 ± 3% | 34% |

| Cardiac Hypertrophy (LV wall thickness) | Increased | Reduced by 16% | 16% |

| Cardiac Hypertrophy (myocyte cross-sectional area) | Increased | Reduced by 10% | 10% |

| p16Ink4a Expression (fold change vs. WT) | 3-fold increase | Prevented increase | - |

| Average Telomere Length Ratio (Aortic Tissue) | Decreased | Maintained | - |

Data indicates that TM5441 significantly attenuates L-NAME-induced periaortic fibrosis, cardiac hypertrophy, and markers of vascular senescence.[1][2][6]

Experimental Protocols

L-NAME Induced Hypertension Model and TM5441 Administration

Materials:

-

Wild-type mice (e.g., C57BL/6)

-

Nω-nitro-L-arginine methyl ester (L-NAME) (Sigma-Aldrich)

-

TM5441

-

Standard mouse chow

-

Drinking water bottles

Procedure:

-

Animal Acclimatization: Acclimate wild-type mice to the housing facility for at least one week before the start of the experiment.

-

Group Allocation: Randomly divide the mice into three groups:

-

Control (Wild-Type)

-

L-NAME

-

L-NAME + TM5441

-

-

L-NAME Administration: Dissolve L-NAME in the drinking water at a concentration of 1 mg/mL.[1] This provides an approximate daily dose of 100-120 mg/kg.[1] Provide this water ad libitum to the L-NAME and L-NAME + TM5441 groups for the duration of the study (typically 8 weeks).[1][2] The control group receives regular drinking water.

-

TM5441 Administration: Mix TM5441 into the powdered mouse chow at a concentration that results in a daily intake of 20 mg/kg/day.[1] This dosage has been shown to be effective in this model.[1] Provide this medicated chow to the L-NAME + TM5441 group for the entire study period. The other groups receive standard chow.

-

Monitoring: Monitor the body weight and food/water consumption of the mice regularly.

-

Study Duration: The typical duration for this model to develop significant hypertension and associated pathologies is 8 weeks.[1][2]

Measurement of Systolic Blood Pressure (Tail-Cuff Method)

This non-invasive method is used to monitor blood pressure changes throughout the study.

Materials:

-

Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific)

-

Mouse restrainers of appropriate size

-

Warming platform

Procedure:

-

Acclimatization: Acclimate the mice to the restrainer and the procedure for several days before starting the actual measurements to minimize stress-induced blood pressure variations.

-

Warming: Place the mouse on a warming platform set to a comfortable temperature (around 37°C) for 5-10 minutes to increase blood flow to the tail.

-

Restraint: Gently guide the mouse into the restrainer.

-

Cuff Placement: Place the occlusion and sensor cuffs at the base of the tail.

-

Measurement: Follow the manufacturer's instructions for the specific tail-cuff system. Typically, the system will automatically inflate and deflate the cuff multiple times to obtain a series of readings.

-

Data Acquisition: Record the systolic blood pressure for each mouse. It is recommended to take the average of at least 10-15 measurements per session.

-

Frequency: Measure systolic blood pressure at baseline and then every 2 weeks throughout the 8-week study period.[1][2]

Histological Analysis of Periaortic Fibrosis (Masson's Trichrome Staining)

This protocol is used to visualize and quantify collagen deposition (fibrosis) in the aortic tissue.

Materials:

-

Aortic tissue sections (paraffin-embedded)

-

Bouin's solution

-

Weigert's iron hematoxylin

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic/phosphotungstic acid solution

-

Aniline blue solution

-

1% Acetic acid solution

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Mounting medium

-

Microscope with imaging software

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the aortic tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Mordanting: Place slides in Bouin's solution at 56-60°C for 1 hour to improve staining quality.

-

Washing: Rinse thoroughly in running tap water until the yellow color disappears.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.

-

Washing: Wash in running tap water for 10 minutes.

-

Cytoplasmic and Muscle Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Washing: Rinse in distilled water.

-

Differentiation: Place in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

-

Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.

-

Washing and Differentiation: Rinse briefly in distilled water and then differentiate in 1% acetic acid solution for 2-5 minutes.

-

Dehydration and Mounting: Dehydrate rapidly through graded ethanol, clear in xylene, and mount with a suitable mounting medium.

-

Imaging and Quantification: Capture images of the stained sections. Use image analysis software to quantify the blue-stained fibrotic area relative to the total vascular area. The ratio of fibrotic area to total vascular area is a measure of periaortic fibrosis.[1]

Quantitative Real-Time PCR (qRT-PCR) for p16Ink4a Expression

This protocol is used to measure the gene expression of the senescence marker p16Ink4a in aortic tissue.

Materials:

-

Aortic tissue samples

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for p16Ink4a and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Isolate total RNA from the aortic tissue samples according to the manufacturer's protocol of the chosen RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for p16Ink4a and the housekeeping gene in separate wells of a qPCR plate.

-

qPCR Amplification: Perform the qPCR reaction using a real-time PCR system. The thermal cycling conditions will depend on the specific master mix and primers used.

-

Data Analysis: Analyze the amplification data. The relative expression of p16Ink4a can be calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene. An increase in p16Ink4a expression is indicative of increased cellular senescence.[1]

Measurement of Average Telomere Length (qPCR-based method)

This protocol provides a relative measure of telomere length in aortic tissue.

Materials:

-

Genomic DNA isolated from aortic tissue

-

qPCR master mix (e.g., SYBR Green)

-

Primers for telomeric repeats (Telg and Telc)

-

Primers for a single-copy reference gene (e.g., 36B4)

-

Real-time PCR system

Procedure:

-

Genomic DNA Extraction: Isolate genomic DNA from aortic tissue samples using a standard DNA extraction kit.

-

DNA Quantification: Determine the concentration of the extracted genomic DNA.

-

qPCR Reaction Setup: Prepare two separate qPCR reactions for each sample: one with telomere-specific primers and one with primers for the single-copy reference gene. Each reaction should contain the genomic DNA template, qPCR master mix, and the respective primers.

-

qPCR Amplification: Perform the qPCR reactions in a real-time PCR system.

-

Data Analysis: Determine the threshold cycle (Ct) values for both the telomere (T) and the single-copy gene (S) reactions for each sample. The relative telomere length is calculated as the T/S ratio, which is proportional to the average telomere length. A decrease in the T/S ratio indicates telomere shortening.[1]

Visualizations

Signaling Pathway

Caption: Signaling pathway in L-NAME induced hypertension and the action of TM5441.

Experimental Workflow

References

Application of TM5441 in Cancer Xenograft Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to TM5441

Mechanism of Action

Signaling Pathway

In Vitro Activity of TM5441

Prior to in vivo studies, the activity of TM5441 was characterized in various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) for cell viability.

| Cell Line | Cancer Type | TM5441 IC50 (µM) |

| HT1080 | Fibrosarcoma | 9.7 |

| HCT116 | Colon Carcinoma | 12.3 |

| Other Cell Lines | Various | 9.7 to 60.3 |

| Data sourced from a study by Placencio et al.[1][2] |

In addition to reducing cell viability, TM5441 was shown to decrease cell proliferation and induce apoptosis in a dose-dependent manner in HT1080 and HCT116 cells.[1]

| Cell Line | Assay | TM5441 Concentration (µM) | Observed Effect |

| HT1080 | Proliferation (BrdU) | 50 | ~42% decrease in BrdU positive cells |

| HCT116 | Proliferation (BrdU) | 50 | ~29% decrease in BrdU positive cells |

| HT1080 | Apoptosis (Caspase 3/7) | 100 | ~37-fold increase in activity |

| HCT116 | Apoptosis (Caspase 3/7) | 100 | ~32-fold increase in activity |

| Data sourced from a study by Placencio et al.[1][2] |

Cancer Xenograft Study Protocol

The following protocol is based on a study that evaluated the in vivo efficacy of TM5441 in mouse xenograft models.[1]

Experimental Workflow

References

- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]

- 3. small-molecule-inhibitors-of-plasminogen-activator-inhibitor-1-elicit-anti-tumorigenic-and-anti-angiogenic-activity - Ask this paper | Bohrium [bohrium.com]

- 4. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The plasminogen activator inhibitor-1 paradox in cancer: a mechanistic understanding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Plasminogen Activator Inhibitor-1 Inhibits Angiogenesis and Tumor Growth in a Human Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Diabetic Nephropathy with TM5441

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

PAI-1 Signaling Pathway in Diabetic Nephropathy

Experimental Protocols

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Mice

This protocol describes the induction of diabetes in mice using STZ and subsequent treatment with TM5441 to evaluate its therapeutic efficacy in a model of diabetic nephropathy.[1][2]

Materials:

-

6-week-old male C57BL/6 mice[1]

-

Streptozotocin (STZ)

-

Sodium citrate buffer (100 mM sodium citrate, 100 mM citric acid, pH 4.5)[1]

-

TM5441

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)[1]

-

Blood glucose monitoring system

-

Metabolic cages for urine collection

-

Reagents and equipment for plasma creatinine measurement, urinary albumin analysis, histology, and molecular biology assays.

Protocol:

-

Induction of Diabetes:

-

Acclimatize 6-week-old male C57BL/6 mice for at least one week.

-

Induce diabetes by a single intraperitoneal injection of STZ (150 mg/kg body weight).[1][2] Prepare STZ solution fresh in cold sodium citrate buffer immediately before injection.

-

Inject an equivalent volume of sodium citrate buffer into age-matched control mice.[1]

-

Monitor blood glucose levels to confirm the development of diabetes (blood glucose > 250 mg/dL).

-

-

TM5441 Administration:

-

Sample Collection and Analysis:

-

At the end of the 16-week treatment period, place mice in metabolic cages for 24-hour urine collection.

-

Sacrifice the mice and collect blood and kidney tissues.

-

Urine Analysis: Measure urinary albumin excretion.

-

Blood Analysis: Measure plasma glucose and creatinine levels.

-

Kidney Analysis:

-

Measure kidney-to-body weight ratio.

-

Perform histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerular volume, fractional mesangial area, and fibrosis.[1]

-

Conduct immunohistochemistry to detect markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., fibronectin).[1]

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of genes related to fibrosis (e.g., Collagen Iα1, fibronectin) and inflammation (e.g., MCP-1).[1]

-

-

In Vitro Model: PAI-1-Induced Fibrotic and Inflammatory Responses in Renal Cells

Materials:

-

Mouse proximal tubular epithelial cells (mProx24)[1]

-

Cell culture medium (e.g., DMEM with 10% FBS)[1]

-

TM5441

-

Reagents and equipment for qRT-PCR and plasmin activity assays.

Protocol:

-

Cell Culture:

-

-

Pre-treat the serum-starved cells with TM5441 (10 µM) for 4 hours.[1]

-

-

Analysis:

-

Gene Expression Analysis: Isolate total RNA from the cells and perform qRT-PCR to measure the mRNA expression of fibrotic markers (e.g., TGF-β1, Collagen Iα1) and inflammatory markers (e.g., MCP-1).[1]

-

Experimental Workflow

Caption: Workflow for in vivo and in vitro studies of TM5441 in diabetic nephropathy.

Quantitative Data Summary

The following tables summarize the quantitative effects of TM5441 in a streptozotocin-induced diabetic mouse model.[1]

Table 1: Metabolic and Renal Parameters in STZ-Induced Diabetic Mice Treated with TM5441

| Parameter | Control | Diabetic | Diabetic + TM5441 (10 mg/kg) |

| Plasma Glucose (mg/dL) | 145 ± 8 | 489 ± 25 | 475 ± 31 |

| Plasma Creatinine (mg/dL) | 0.18 ± 0.02 | 0.25 ± 0.03 | 0.23 ± 0.02 |

| Kidney/Body Weight (mg/g) | 9.8 ± 0.3 | 15.2 ± 0.9 | 13.9 ± 0.7 |

| Urinary Albumin (µ g/day ) | 25.6 ± 3.1 | 148.2 ± 15.7 | 85.3 ± 9.8† |

| Glomerular Volume (x10^5 µm³) | 4.5 ± 0.2 | 8.2 ± 0.5 | 6.1 ± 0.4† |

| Fractional Mesangial Area (%) | 12.1 ± 0.8 | 28.4 ± 1.5 | 19.2 ± 1.1† |

| p < 0.05 vs. Control; †p < 0.05 vs. Diabetic |

Table 2: Effect of TM5441 on Renal mRNA Expression of Fibrosis and Inflammation Markers

| Gene | Control | Diabetic | Diabetic + TM5441 (10 mg/kg) |

| Collagen Iα1 | 1.0 ± 0.1 | 2.5 ± 0.3 | 1.4 ± 0.2† |

| Fibronectin | 1.0 ± 0.1 | 2.8 ± 0.4 | 1.6 ± 0.2† |

| α-SMA | 1.0 ± 0.1 | 2.2 ± 0.3 | 1.3 ± 0.2† |

| MCP-1 | 1.0 ± 0.1 | 3.1 ± 0.4 | 1.8 ± 0.3† |

| F4/80 | 1.0 ± 0.1 | 2.9 ± 0.3 | 1.7 ± 0.2† |

| PAI-1 | 1.0 ± 0.1 | 3.5 ± 0.5 | 2.1 ± 0.3† |

| *p < 0.05 vs. Control; †p < 0.05 vs. Diabetic (Data are expressed as fold change relative to the control group) |

| Gene | Control | PAI-1 (50 nM) | PAI-1 + TM5441 (10 µM) |

| TGF-β1 | 1.0 ± 0.1 | 2.2 ± 0.2 | 1.3 ± 0.1† |

| Collagen Iα1 | 1.0 ± 0.1 | 2.8 ± 0.3 | 1.5 ± 0.2† |

| MCP-1 | 1.0 ± 0.1 | 3.0 ± 0.4 | 1.6 ± 0.2† |

| p < 0.05 vs. Control; †p < 0.05 vs. PAI-1 (Data are expressed as fold change relative to the control group) |

Conclusion

References

Application Notes and Protocols: TM5441 in the In Vitro Angiogenesis Assay (Matrigel)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Matrigel Assay

The Matrigel assay is based on the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract (Matrigel).[8] Matrigel, derived from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is rich in extracellular matrix proteins such as laminin and collagen IV.[8] This environment mimics the in vivo basement membrane and induces endothelial cells to attach, migrate, and align, forming a network of tubes. The extent of tube formation can be quantified to assess the pro- or anti-angiogenic effects of test compounds.

Signaling Pathway of PAI-1 Inhibition by TM5441 in Angiogenesis

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro angiogenesis assay using TM5441 on Matrigel.

Caption: Workflow for the TM5441 in vitro angiogenesis assay on Matrigel.

Detailed Experimental Protocols

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix (Growth Factor Reduced)

-

TM5441 (and appropriate vehicle, e.g., DMSO)

-

96-well tissue culture plates

-

Calcein AM (for fluorescent imaging, optional)

-

Inverted microscope with a digital camera

Protocol

-

Preparation of Matrigel-Coated Plates:

-

Thaw Matrigel on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Culture and Preparation:

-

Culture HUVECs in Endothelial Cell Growth Medium according to standard protocols.

-

Use cells at a low passage number for optimal tube formation.

-

On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in a basal medium (e.g., EBM-2 with 0.5-2% FBS).

-

Perform a cell count and adjust the cell suspension to a final concentration of 2 x 10^5 cells/mL.

-

-

Preparation of TM5441:

-

Prepare a stock solution of TM5441 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of TM5441 in the basal medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

-

Seeding Cells on Matrigel:

-

Add 100 µL of the cell suspension (containing 2 x 10^4 cells) to each Matrigel-coated well.

-

Add the TM5441 dilutions or vehicle control to the respective wells. The final volume in each well should be approximately 150-200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically. Tube formation is typically observed within 4-6 hours and may start to degrade after 18 hours.[9]

-

-

Imaging:

-

Visualize the tube formation using an inverted phase-contrast microscope.

-

Capture images from several representative fields for each well.

-

(Optional) For fluorescent imaging, the cells can be pre-labeled with Calcein AM before seeding, or stained at the end of the incubation period.

-

-

Quantification of Angiogenesis:

-

Quantify the extent of tube formation from the captured images using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Commonly measured parameters include:

-

Total tube length

-

Number of branch points (nodes)

-

Number of loops (meshes)

-

-

Data Presentation

| Treatment Group | Hemoglobin Concentration (µ g/plug ) | Endothelial Cell Staining (% of Control) |

| Vehicle Control | 100 ± 15 | 100 ± 12 |

| PAI-039 (10 mg/kg) | 75 ± 12 | 68 ± 10 |

| PAI-039 (30 mg/kg) | 52 ± 10 | 45 ± 8 |

| PAI-039 (100 mg/kg) | 35 ± 8 | 28 ± 6 |

Troubleshooting

-

No or Poor Tube Formation:

-

Cell Passage Number: Use low passage endothelial cells.

-

Matrigel Quality: Ensure Matrigel was properly stored and handled. Use a new lot if necessary.

-

Cell Density: Optimize the number of cells seeded per well.

-

Serum Concentration: The presence of a low concentration of serum is often required for tube formation.

-

-

High Background in Vehicle Control:

-

Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells.

-

-

Variability Between Wells:

-

Even Matrigel Coating: Ensure the Matrigel is evenly distributed at the bottom of the well.

-

Consistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting.

-

Conclusion

References

- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 2. Plasminogen Activator Inhibitor-1 Inhibits Angiogenic Signaling by Uncoupling VEGF Receptor-2-αVβ3 Integrin Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]